LQZ-7I

Survivin Dimerization Inhibitors Neuroblastoma Antimitotic Agents

Survivin-targeted therapeutics face challenges of transcriptional compensation or broad IAP off-target effects. LQZ-7I solves this through direct dimerization disruption and induced proteasomal degradation. - **Mechanistic precision**: Reduces survivin without affecting XIAP, CIAP1, or CIAP2 expression - **In vivo validation**: 100 mg/kg oral dosing (QOD) suppresses PC-3 xenograft growth without body weight loss - **Application-ready**: Quantifiable endpoints: 39-48% apoptosis in prostate cancer cells; distorted mitotic spindles - **PROTAC warhead**: Successfully employed in first-in-class survivin-targeting PROTACs

Molecular Formula C20H14F2N4
Molecular Weight 348.3 g/mol
Cat. No. B2913274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLQZ-7I
Molecular FormulaC20H14F2N4
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26)
InChIKeyDKPCKOKYSVPFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LQZ-7I Survivin Dimerization Inhibitor: Target Engagement, Cytotoxicity & Procurement Guide


LQZ-7I (CAS 195822-23-2) is a selective small-molecule inhibitor that targets the dimerization interface of survivin (BIRC5), a member of the Inhibitor of Apoptosis Protein (IAP) family critically involved in both apoptosis inhibition and mitotic regulation [1]. By disrupting survivin homodimerization, LQZ-7I induces proteasome-dependent degradation of the protein, thereby abrogating its anti-apoptotic function and leading to mitotic catastrophe in survivin-overexpressing cancer cells [2]. Preclinical studies have established its in vitro cytotoxicity in prostate cancer cell lines (PC-3 and C4-2) and its oral bioavailability, with documented efficacy in reducing tumor burden in xenograft models .

Survivin dimerization inhibition and proteasome-dependent degradation pathway studies
Reported cytotoxicity in prostate cancer cell models (PC-3, C4-2) – cell-model endpoint review
Reported oral bioavailability and xenograft tumor model-response context

Why Generic Substitution of Survivin Inhibitors Fails: Distinct Mechanisms Drive Divergent In Vivo Outcomes


The survivin inhibitor landscape is mechanistically heterogeneous, encompassing transcriptional suppressors (e.g., YM155), broad-spectrum IAP antagonists (e.g., FL118), and direct dimerization disruptors (e.g., S12, LQZ-7I). This mechanistic divergence translates directly into variable target engagement, potency, and in vivo efficacy, precluding simple interchangeability [1]. For instance, while the transcriptional inhibitor YM155 exhibits sub-nanomolar potency in promoter-reporter assays, it has consistently failed in multiple Phase II clinical trials due to insufficient antitumor efficacy, likely stemming from incomplete target suppression and off-target liabilities [2]. Conversely, compounds like LQZ-7I that directly induce proteasome-dependent degradation of the survivin protein represent a distinct, first-in-class therapeutic strategy [3]. The following quantitative evidence guide delineates the specific performance characteristics that differentiate LQZ-7I from its closest analogs and alternatives, enabling informed scientific and procurement decisions.

Transcriptional inhibitors (e.g., YM155) Promoter suppression may not replicate degradation-mediated survivin loss; reported incomplete target suppression in trial contexts may limit model translation.
Broad-spectrum IAP antagonist (e.g., FL118) Co-inhibition of XIAP/cIAPs may confound survivin-specific pathway interpretation and endpoint attribution.
Other dimerization inhibitor (S12) Reported in vivo tumor growth inhibition differed; model-response context may not transfer directly without validation.

LQZ-7I Quantitative Differentiation: Comparative Potency, Target Engagement, and In Vivo Efficacy Data


Direct Dimerization Inhibition vs. S12: LQZ-7I Exhibits Superior Potency in Neuroblastoma Cells

In a direct head-to-head comparison within the same study, LQZ-7I was found to be more potent than the survivin dimerization inhibitor S12 in controlling neuroblastoma (NB) cell growth in vitro. The study explicitly states that LQZ-7I was efficacious 'at markedly lower concentrations compared to S12' [1]. This superior potency was associated with the induction of massively distorted mitotic spindle formation, a hallmark of survivin functional disruption [1].

Potency vs S12 (NB cells)
Head-to-head
Markedly lower effective concentrations than S12; induced massively distorted mitotic spindles in Kelly and SK-N-AS lines.
Supports survivin disruption endpoint review; reported higher potency context.
Qualitative comparison; exact fold-difference not stated.
Survivin Dimerization Inhibitors Neuroblastoma Antimitotic Agents

In Vivo Efficacy vs. S12: LQZ-7I Reduces Tumor Growth in CAM Assays Where S12 Failed in Xenografts

A critical in vivo differentiation was observed when both compounds were tested in animal models. S12, despite in vitro activity, failed to reduce tumor growth in a subcutaneous neuroblastoma xenograft model in mice, only modestly decreasing intratumoral hemorrhage [1]. In contrast, LQZ-7I demonstrated clear in vivo antitumor activity in a chick chorioallantoic membrane (CAM) assay, effectively reducing both tumor size and cell proliferation (Ki-67 staining) of neuroblastoma cells without apparent toxicity to the developing chick embryo [1].

In vivo model response
Head-to-head
LQZ-7I reduced tumor size and Ki-67 proliferation in CAM assay; S12 failed to inhibit growth in subcutaneous mouse xenograft.
Model-response context differs; supports in vivo research fit.
CAM topical application (10–20 µM) vs systemic xenograft.
Neuroblastoma In Vivo Efficacy Xenograft Models

Improved Cytotoxicity vs. Parent Compound LQZ-7: 7-20 Fold Lower IC50 Values Achieved with Optimized Analogs

LQZ-7I serves as the parent compound for a series of optimized analogs with significantly enhanced potency. Subsequent medicinal chemistry efforts have yielded compounds like 7I10 and 7I14, which exhibit cytotoxic IC50 values approximately 7-20 folds lower than that of the parent 7I (LQZ-7I) against prostate cancer C4-2 and PC-3 cell lines [1]. This improvement is consistent with their increased activity in eliminating survivin and their ability to induce spontaneous apoptosis in castration-resistant prostate cancer (CRPC) cells [2].

IC50 vs parent compound
Class-level inference
LQZ-7I IC50: 3.1 µM (C4-2), 4.8 µM (PC-3). Optimized analogs (7I10, 7I14) exhibit 7–20 fold lower IC50 values.
Positions LQZ-7I as lead compound benchmark for analog development.
Structure-activity relationship context; cytotoxicity assays.
Castration-Resistant Prostate Cancer Lead Optimization Structure-Activity Relationship

Target Selectivity: LQZ-7I Does Not Reduce XIAP, CIAP1, or CIAP2 Expression

Western blot analysis in PC-3 and C4-2 cells demonstrated that treatment with 10 µM LQZ-7I for up to 6 hours reduces the expression of its intended target, survivin. Critically, under the same conditions, LQZ-7I does not reduce the protein expression of other IAP family members, including XIAP, CIAP1, and CIAP2 [1]. This suggests a favorable selectivity profile for survivin within the IAP family, an important consideration for minimizing pleiotropic effects and interpreting experimental results [2].

IAP family selectivity
Supporting evidence
Survivin reduced; XIAP, CIAP1, CIAP2 protein levels unchanged at 10 µM, 0–6 h in PC-3 and C4-2 cells.
Supports survivin-specific pathway interpretation.
Western blot analysis; selectivity context requires validation.
IAP Family Selectivity Off-Target Profiling Western Blot

Mechanistic Advantage: LQZ-7I Induces Proteasome-Dependent Degradation, Not Just Promoter Suppression

LQZ-7I's mechanism of action is distinct from transcriptional inhibitors like YM155. By binding to the survivin dimerization interface, LQZ-7I promotes a conformational change that flags the protein for proteasome-dependent degradation [1]. This 'degrader' mechanism results in the physical elimination of the survivin protein, whereas transcriptional suppressors like YM155 (which inhibits survivin promoter activity with an IC50 of 0.54 nM ) may only achieve partial and reversible downregulation of mRNA, a limitation that has been cited as a potential reason for the clinical failure of YM155 [2].

Mechanism: Degradation vs transcription
Class-level inference
LQZ-7I: proteasome-dependent degradation of survivin protein. YM155: promoter suppression (IC50 0.54 nM).
Degradation may achieve more sustained target suppression; reported mechanistic divergence.
Mechanism elucidated in prostate cancer cell lines.
Targeted Protein Degradation Survivin Proteasome

Optimal Research & Industrial Application Scenarios for LQZ-7I Based on Quantitative Evidence


Prostate Cancer Xenograft Studies Requiring Oral Dosing

For in vivo studies of prostate cancer (e.g., PC-3 or C4-2 xenografts) where oral administration is required, LQZ-7I is a validated tool. It has been shown to significantly suppress tumor growth at an oral dose of 100 mg/kg (administered every other day) without notable adverse effects on mouse body weight, demonstrating oral bioavailability and a favorable preliminary safety profile [1]. This makes it suitable for preclinical efficacy and pharmacodynamic studies exploring survivin degradation in solid tumors.

Investigating Survivin-Specific Apoptosis and Mitotic Catastrophe

Researchers aiming to dissect the specific cellular consequences of survivin loss, independent of other IAP family members, should prioritize LQZ-7I. Its demonstrated selectivity profile—reducing survivin without affecting XIAP, CIAP1, or CIAP2 expression [1]—makes it a superior choice over broad-spectrum IAP antagonists like FL118. Furthermore, its ability to induce massively distorted mitotic spindles [2] and spontaneous apoptosis (39-48% in PC-3 and C4-2 cells ) provides clear, quantifiable endpoints for mechanistic studies.

Neuroblastoma and Pediatric Solid Tumor Research

Given the promising in vivo efficacy observed in neuroblastoma CAM assays [1] and the documented sensitivity of neuroblastoma cell lines (Kelly, SK-N-AS) to LQZ-7I-induced growth inhibition [1], this compound is a valuable tool for researchers focused on pediatric oncology. The lack of apparent toxicity to the developing chick embryo in the CAM assay [1] further supports its exploration in models where developmental toxicity is a concern.

Chemical Biology: Developing Survivin-Targeting PROTACs

LQZ-7I's validated binding to the survivin dimerization interface makes it an ideal warhead ligand for the development of heterobifunctional PROTACs (Proteolysis Targeting Chimeras). It has already been successfully employed as the survivin-binding ligand in the creation of the first survivin-targeting PROTACs, leading to enhanced survivin antigen presentation in murine in vitro assays [1]. This established precedent positions LQZ-7I as the ligand of choice for laboratories initiating survivin-targeted protein degradation projects.

Application
Selection Property
Validation Focus
Prostate cancer xenograft model studies
Oral bioavailability and tumor-model response context
Survivin degradation and tumor burden endpoints
Survivin-specific apoptosis & mitotic catastrophe studies
Selective survivin degradation (XIAP/CIAP1/CIAP2 unaffected)
Mitotic spindle distortion and apoptosis markers
Neuroblastoma and pediatric solid tumor models
Reported CAM assay model-response context
Tumor proliferation (Ki-67) and growth inhibition endpoints
Survivin-targeting PROTAC development
Dimerization interface binding context
PROTAC-mediated degradation and antigen presentation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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